6-(4-Chlorophenyl)nicotinic acid

Lipophilicity Drug-likeness ADME

6-(4-Chlorophenyl)nicotinic acid (CAS 31676-66-1) is a 6-aryl-substituted nicotinic acid derivative with molecular formula C12H8ClNO2 and molecular weight 233.65 g/mol. It belongs to the class of pyridine-3-carboxylic acids bearing a 4-chlorophenyl substituent at the 6-position of the pyridine ring.

Molecular Formula C12H8ClNO2
Molecular Weight 233.65 g/mol
CAS No. 31676-66-1
Cat. No. B1613399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)nicotinic acid
CAS31676-66-1
Molecular FormulaC12H8ClNO2
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C12H8ClNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16)
InChIKeyWAPOIXVQQDLMPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Chlorophenyl)nicotinic acid (CAS 31676-66-1): Core Identity and Structural Baseline for Procurement Decisions


6-(4-Chlorophenyl)nicotinic acid (CAS 31676-66-1) is a 6-aryl-substituted nicotinic acid derivative with molecular formula C12H8ClNO2 and molecular weight 233.65 g/mol [1]. It belongs to the class of pyridine-3-carboxylic acids bearing a 4-chlorophenyl substituent at the 6-position of the pyridine ring. This positioning differentiates it from its 2-, 4-, and 5-regioisomeric analogs and establishes it as a versatile synthetic intermediate for medicinal chemistry programs targeting CCR5-mediated diseases, carbonic anhydrase III inhibition, and nicotinic acetylcholine receptor modulation [2]. Commercially available at purities of 95–98%, its XLogP3 of 2.7 and melting point range of approximately 226–300 °C provide distinct physicochemical handles relative to the unsubstituted 6-phenylnicotinic acid comparator [3].

6-(4-Chlorophenyl)nicotinic acid (CAS 31676-66-1): Why In-Class Analogs Cannot Be Simply Interchanged


The substitution position of the 4-chlorophenyl group on the pyridine ring fundamentally determines biological target engagement, physicochemical properties, and downstream synthetic utility. Moving the chlorophenyl group from the 6-position to the 5- or 4-position (e.g., 5-(4-chlorophenyl)nicotinic acid, CAS 187999-33-3; 4-(4-chlorophenyl)nicotinic acid, CAS 141764-12-7) redirects the molecular recognition profile toward different enzymes or receptors, rendering them non-interchangeable for structure-activity relationship (SAR) campaigns . Even within the 6-aryl series, the absence of the chlorine atom (6-phenylnicotinic acid, XLogP3 = 2.0 vs. 2.7 for the target) reduces lipophilicity by approximately 0.7 log units, which alters membrane permeability, metabolic stability, and binding kinetics [1]. Generic selection without accounting for these regioisomeric and electronic differences risks introducing confounding variables that compromise SAR continuity, batch-to-batch reproducibility of synthetic routes, and the validity of biological assay comparisons across laboratories.

6-(4-Chlorophenyl)nicotinic acid (CAS 31676-66-1): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage: XLogP3 of 2.7 vs. 2.0 for 6-Phenylnicotinic Acid

6-(4-Chlorophenyl)nicotinic acid exhibits an XLogP3 of 2.7, compared to 2.0 for the unsubstituted 6-phenylnicotinic acid, representing a +0.7 log unit difference [1][2]. This difference translates to an approximately 5-fold higher octanol-water partition coefficient, which is expected to enhance passive membrane permeability and potentially improve oral bioavailability for derived drug candidates [2].

Lipophilicity Drug-likeness ADME

Electronic Modulation: Hammett σp of +0.23 Confers Different Reactivity and Binding

The 4-chloro substituent imparts a Hammett σp value of +0.23, compared to 0.00 for the unsubstituted phenyl analog [1]. This electron-withdrawing effect polarizes the aromatic ring, lowering the pKa of the carboxylic acid group by approximately 0.2–0.3 units relative to 6-phenylnicotinic acid and increasing the electrophilicity of the pyridine ring, which accelerates nucleophilic aromatic substitution and cross-coupling reactions at the 6-position [2]. In biological contexts, this electronic modulation can strengthen π-stacking interactions with aromatic residues in enzyme active sites (e.g., CCR5, CAIII).

Electronic effects SAR Reactivity

Thermal Stability: Melting Point Differential of Up to 68 °C Above 6-Phenylnicotinic Acid

Commercial specifications report a melting point of 290–300 °C for 6-(4-chlorophenyl)nicotinic acid , substantially higher than the 225–243 °C range reported for 6-phenylnicotinic acid [1]. This ~50–68 °C elevation reflects stronger intermolecular interactions (likely halogen bonding and enhanced dipole-dipole interactions from the C–Cl bond) that confer superior thermal robustness during high-temperature synthetic transformations, hot-filtration purification, and long-term storage under ambient conditions.

Thermal stability Process chemistry Formulation

Synthetic Handle for Downstream Diversification via the 4-Chloro Substituent

The 4-chlorophenyl group serves as a synthetic handle for further diversification. The C–Cl bond can undergo Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) to introduce additional functionality, whereas the unsubstituted 6-phenylnicotinic acid offers no such orthogonal reactivity [1]. This enables iterative library synthesis where the nicotinic acid core and the distal phenyl ring can be independently elaborated—a strategy not feasible with the phenyl or 4-fluorophenyl analogs, where the latter requires harsher conditions for C–F activation [2].

Late-stage functionalization Cross-coupling Medicinal chemistry

CCR5 Antagonism: Preliminary Pharmacological Evidence Distinct from 6-Phenyl and 5-Regioisomeric Analogs

Preliminary pharmacological screening indicates that 6-(4-chlorophenyl)nicotinic acid derivatives can function as CCR5 antagonists, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In contrast, the 5-(4-chlorophenyl)nicotinic acid regioisomer is primarily explored for antihypertensive and anti-inflammatory applications , while 6-phenylnicotinic acid is associated with LDH-A inhibition (IC50 ~2,000 μM) and single-stranded DNA binding rather than CCR5 [2]. Although direct IC50 values for the parent acid against CCR5 are not published, structurally elaborated analogs bearing the 6-(4-chlorophenyl)nicotinic acid scaffold have yielded CCR5 antagonists with IC50 values as low as 0.100–0.300 nM in cell-cell fusion assays [3], establishing this scaffold as a privileged chemotype for CCR5-targeted drug discovery.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Carbonic Anhydrase III (CAIII) Inhibition: Class-Level Validation of the 6-Aryl Nicotinic Acid Pharmacophore

6-Substituted nicotinic acid analogs, including those bearing aryl groups at the 6-position, have been validated as potent inhibitors of carbonic anhydrase III (CAIII), an emerging target for dyslipidemia and cancer progression [1]. Within this series, the inhibitory activity is driven by coordination of the carboxylic acid group to the active-site Zn²⁺ ion, with the 6-aryl substituent modulating binding affinity through hydrophobic and electronic interactions with the enzyme cleft [2]. The 4-chlorophenyl variant is expected to exhibit stronger CAIII binding than the unsubstituted phenyl analog due to enhanced van der Waals contacts (chlorine has a larger atomic radius: 175 pm vs. 120 pm for hydrogen) and the electron-withdrawing effect that increases the acidity of the coordinating carboxylate [3]. Representative 6-substituted nicotinic acids have demonstrated Ki values of 41.6 μM against CAIII [4], though direct comparative data for the 4-chlorophenyl derivative await publication.

CAIII inhibition Dyslipidemia Cancer metabolism

6-(4-Chlorophenyl)nicotinic acid (CAS 31676-66-1): Highest-Value Application Scenarios Based on Quantitative Differentiation Evidence


CCR5-Targeted Drug Discovery for HIV, Inflammation, and Autoimmune Disease

Use 6-(4-chlorophenyl)nicotinic acid as the core scaffold for synthesizing and optimizing CCR5 antagonists. The preliminary pharmacological screening data identifying this chemotype as a CCR5 antagonist , combined with the demonstrated potency of elaborated analogs achieving IC50 values as low as 0.100 nM in cell-cell fusion assays , positions this intermediate as a validated starting point for hit-to-lead campaigns. The 4-chloro substituent provides a synthetic handle for late-stage diversification via Pd-catalyzed cross-coupling, enabling rapid exploration of the phenyl ring SAR without de novo scaffold synthesis.

Dual-Target Drug Discovery (CAIII + CCR5) Leveraging Scaffold Pleiotropy

Leverage the 6-aryl nicotinic acid scaffold's dual pharmacological profile—CAIII inhibition (validated for the 6-substituted nicotinic acid class with Ki = 41.6 μM for representative analogs) and CCR5 antagonism —to develop multi-target therapeutic agents addressing the intersection of metabolic disorders (dyslipidemia, cancer metabolism) and inflammatory/autoimmune conditions. The higher XLogP3 of 2.7 (vs. 2.0 for 6-phenylnicotinic acid) improves the drug-likeness of derived candidates for oral administration, while the elevated melting point (290–300 °C) ensures thermal processability during formulation development [1].

Medicinal Chemistry SAR Exploration Requiring Orthogonal Synthetic Handles

Employ 6-(4-chlorophenyl)nicotinic acid as a privileged intermediate in library synthesis programs where the C–Cl bond enables iterative Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig, Ullmann couplings) , while the carboxylic acid group allows parallel elaboration to amides, esters, or hydrazides . This orthogonality is absent in 6-phenylnicotinic acid and is diminished in the 4-fluoro analog, which requires harsher C–F activation conditions [1]. The Hammett σp of +0.23 provides a quantifiable electronic baseline for QSAR modeling, enabling rational design across the 6-aryl nicotinic acid series.

High-Temperature Process Chemistry and Long-Term Stability-Sensitive Formulations

Select 6-(4-chlorophenyl)nicotinic acid for synthetic routes involving high-temperature steps (e.g., amide coupling in refluxing DMF, microwave-assisted cross-coupling) or for formulations requiring long-term ambient storage stability. The melting point of 290–300 °C provides an approximately 50–68 °C safety margin above the 225–243 °C range of 6-phenylnicotinic acid , substantially reducing the risk of melting-induced degradation, sublimation losses, or polymorphic transitions during scale-up and storage.

Quote Request

Request a Quote for 6-(4-Chlorophenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.